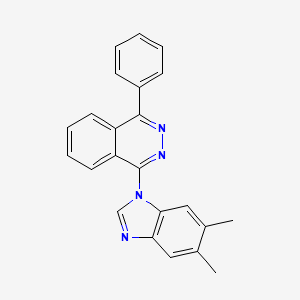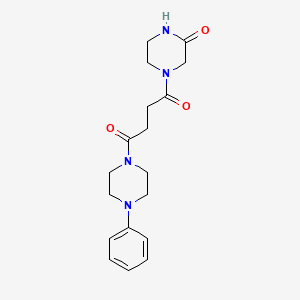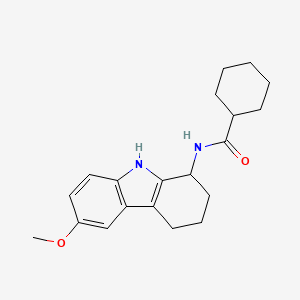![molecular formula C20H25N5O3 B12156858 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound with a unique structure that combines a phenethylamine moiety with a triazolopyridazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Phenethylamine Moiety: This can be achieved by the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine.
Construction of the Triazolopyridazine Ring: This involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.
Coupling of the Two Moieties: The final step involves the coupling of the phenethylamine moiety with the triazolopyridazine ring system using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to amines or alcohols.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenethylamine moiety may interact with neurotransmitter receptors, while the triazolopyridazine ring system could modulate enzyme activity or protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.
Triazolopyridazine Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its combination of a phenethylamine moiety with a triazolopyridazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C20H25N5O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C20H25N5O3/c1-13-16(14(2)24-25-12-22-23-20(13)25)6-8-19(26)21-10-9-15-5-7-17(27-3)18(11-15)28-4/h5,7,11-12H,6,8-10H2,1-4H3,(H,21,26) |
InChI 键 |
TXZANBFPXBEHBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12156775.png)
![ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B12156781.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156787.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156792.png)
![N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B12156811.png)

![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B12156834.png)
![5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one](/img/structure/B12156842.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12156846.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12156864.png)


